molecular formula C16H10Cl2N2 B3180325 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine CAS No. 145903-35-1

4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine

Cat. No. B3180325
CAS RN: 145903-35-1
M. Wt: 301.2 g/mol
InChI Key: OXGDLDPSJSWDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine involves the reaction of appropriate starting materials. One common method is the reaction between 4-chlorophenylboronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst. The detailed synthetic route and conditions may vary depending on the specific protocol used .

Scientific Research Applications

Antimicrobial and Antituberculostic Activities

4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine has been researched for its potential antimicrobial and antituberculostic properties. In a study, various pyrimidine derivatives, including similar compounds, were synthesized and evaluated for these activities. These compounds exhibited mild to potent activities against various pathogens, suggesting their potential utility in antimicrobial and antituberculostic applications (Siddiqui et al., 2007).

Chemical Transformation Studies

Research has also focused on the chemical transformation of pyrimidine compounds, such as 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine. A tracer study demonstrated the conversion of this compound into 4-amino-2-phenylpyrimidine, providing insights into the reaction mechanism and potential applications in chemical synthesis (Meeteren & Plas, 2010).

Antimicrobial Agent Synthesis

Another study reported the synthesis of various pyrimidine derivatives as potential antimicrobial agents. This research highlighted the reaction of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with different compounds, yielding products with in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).

Nonlinear Optical (NLO) Applications

Research into the nonlinear optical properties of pyrimidine derivatives, including similar compounds to 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, has been conducted. This study focused on the electronic and optical exploration of thiopyrimidine derivatives, indicating potential applications in the field of NLO and optoelectronics (Hussain et al., 2020).

Antioxidant and Antitumor Activities

Further research has explored the antioxidant and antitumor activities of nitrogen heterocycles derived from pyrimidine compounds. This study synthesized various compounds, including derivatives of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, and evaluated their efficacy against cancer cell lines, suggesting potential therapeutic applications (El-Moneim et al., 2011).

GPR119 Agonist Development

Another area of research involved the synthesis and evaluation of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists. These compounds, including analogs of 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine, showed potent agonistic activity and potential for treating diabetes (Negoro et al., 2012).

properties

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)14-10-15(18)20-16(19-14)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDLDPSJSWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Reactant of Route 5
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.